

Application Notes and Protocols for SR-1114 in In Vivo Studies

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Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

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Introduction

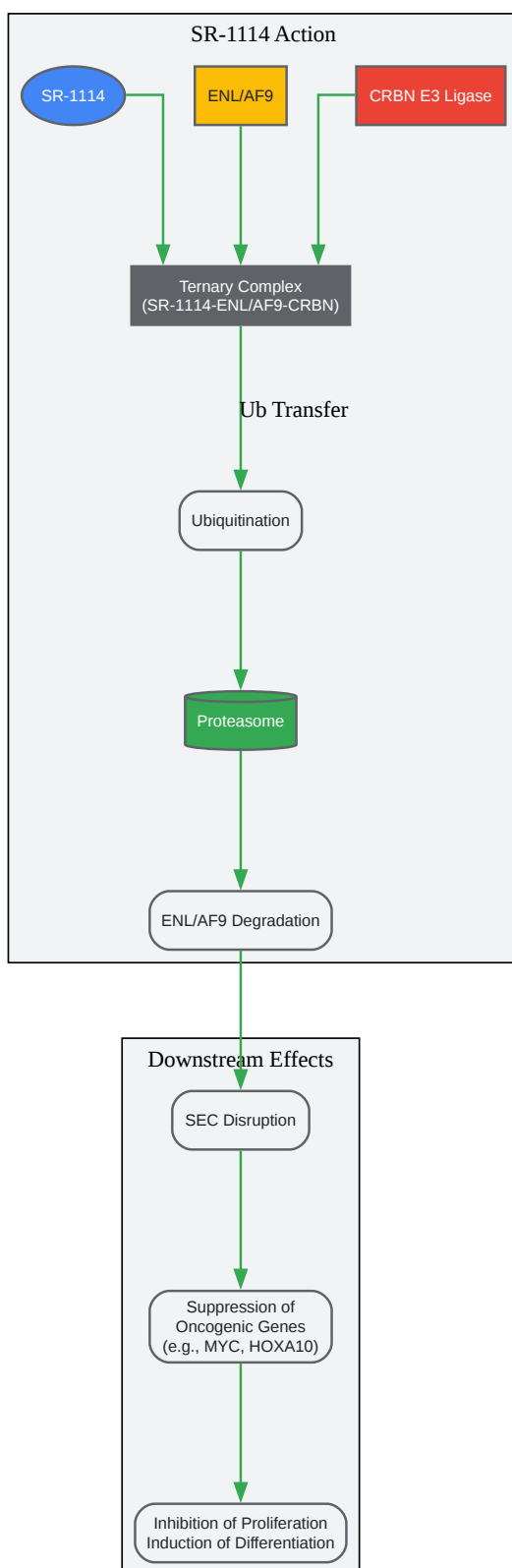
SR-1114 is a potent and selective degrader of the YEATS domain-containing proteins ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9). These proteins are critical components of the super elongation complex (SEC) and are implicated in the transcriptional regulation of oncogenes, particularly in acute leukemias with MLL rearrangements. **SR-1114** operates through a proteolysis-targeting chimera (PROTAC) mechanism, recruiting the E3 ubiquitin ligase substrate adapter Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of ENL and AF9.^[1] This targeted protein degradation leads to the suppression of key oncogenic gene expression, offering a promising therapeutic strategy for ENL/AF9-dependent cancers.^[1]

These application notes provide a comprehensive guide for the utilization of **SR-1114** in preclinical in vivo research, drawing upon available data for **SR-1114** and analogous ENL degraders.

Mechanism of Action

SR-1114 is a heterobifunctional molecule composed of a ligand that binds to the ENL/AF9 YEATS domain, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.^[1] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to ENL or AF9, marking them for degradation by the proteasome. The degradation of these scaffold proteins disrupts

the function of the SEC, leading to the downregulation of target genes such as HOXA10, MYC, MYB, and FLT3.^[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of differentiation.^[1]



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Caption: Mechanism of action of **SR-1114** leading to ENL/AF9 degradation and downstream anti-leukemic effects.

Data Presentation

In Vitro Activity of SR-1114

Cell Line	Cancer Type	DC50 (nM)	Time to Max Degradation (at 10 µM)	Reference
MV4;11	MLL-rearranged Acute Myeloid Leukemia	150	4 hours	[1]
MOLM-13	MLL-rearranged Acute Myeloid Leukemia	311	Not Specified	
OCI/AML-2	Acute Myeloid Leukemia	1650	Not Specified	

DC50: Half-maximal degradation concentration.

In Vivo Formulation of SR-1114

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

This formulation yields a clear solution at 2.5 mg/mL. It is recommended to prepare the working solution fresh on the day of use.

Experimental Protocols

While specific in vivo efficacy studies for **SR-1114** have not been detailed in the provided search results, protocols for similar ENL degraders in acute leukemia xenograft models can be adapted. The following is a generalized protocol for a murine xenograft study.

Murine Xenograft Model for Acute Leukemia

1. Cell Culture and Implantation:

- Culture human acute leukemia cells (e.g., MV4;11) under standard conditions.
- On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously or intravenously inject the cell suspension into immunocompromised mice (e.g., NOD/SCID gamma or NSG mice). For subcutaneous models, inject into the flank. For intravenous models, inject into the tail vein to establish a disseminated disease model.

2. Tumor Growth Monitoring and Randomization:

- For subcutaneous models, monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- For disseminated disease models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and confirm engraftment through methods like bioluminescence imaging (if using luciferase-tagged cells) or flow cytometry of peripheral blood.

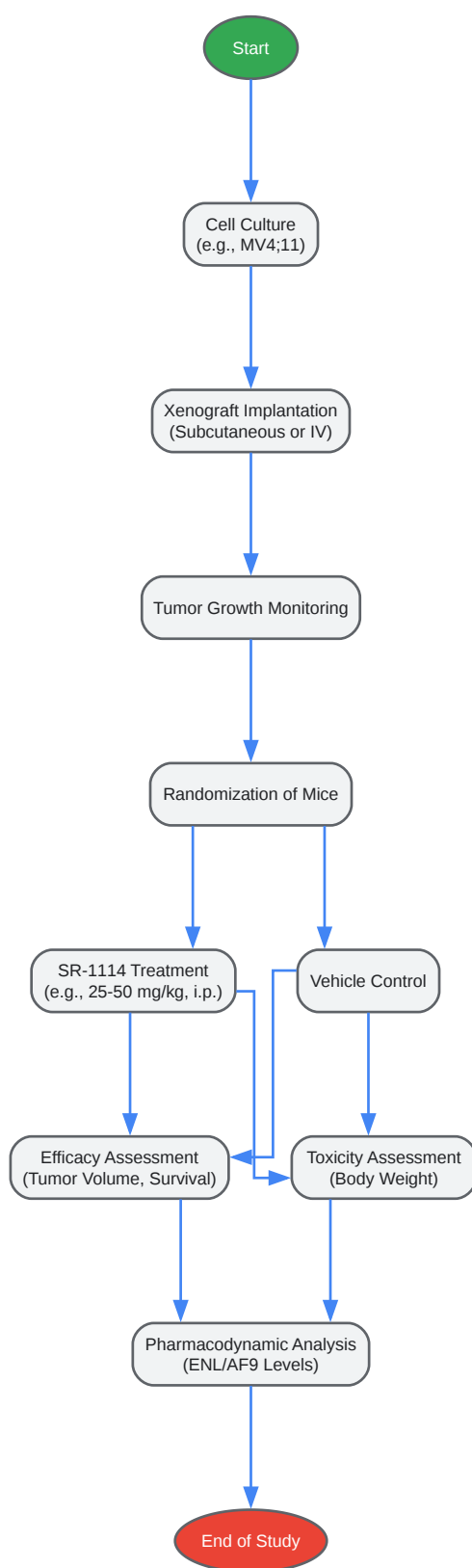
3. Dosing and Administration:

- Preparation of Dosing Solution: Prepare the **SR-1114** formulation as described in the table above.
- Dosage: Based on studies with other PROTAC degraders, a starting dose range of 25-50 mg/kg can be considered. Dose optimization studies are recommended.
- Administration: Administer **SR-1114** via intraperitoneal (i.p.) injection.

- **Dosing Schedule:** A daily or every-other-day dosing schedule is a reasonable starting point. The frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.

4. Efficacy and Toxicity Assessment:

- **Tumor Growth:** For subcutaneous models, continue to measure tumor volume throughout the study.
- **Survival:** Monitor the overall survival of the mice in each group.
- **Body Weight:** Record the body weight of the mice regularly as an indicator of toxicity.
- **Pharmacodynamics:** At the end of the study, or at specified time points, tumors and tissues can be harvested to assess the levels of ENL/AF9 protein by Western blot or immunohistochemistry to confirm target degradation.
- **Gene Expression Analysis:** Analyze the expression of target genes (e.g., MYC, HOXA10) in tumor tissue via qRT-PCR or RNA-sequencing.



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Caption: Experimental workflow for a murine xenograft study to evaluate the in vivo efficacy of **SR-1114**.

Concluding Remarks

SR-1114 represents a promising therapeutic agent for acute leukemias driven by ENL/AF9. The provided protocols and data, based on available information for **SR-1114** and similar compounds, offer a solid foundation for researchers to design and execute robust in vivo studies. It is crucial to perform initial dose-finding and toxicity studies to establish an optimal and well-tolerated dosing regimen for **SR-1114** in the chosen animal model. Pharmacokinetic and pharmacodynamic assessments will be vital to correlate drug exposure with target engagement and anti-tumor efficacy.

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References

- 1. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
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